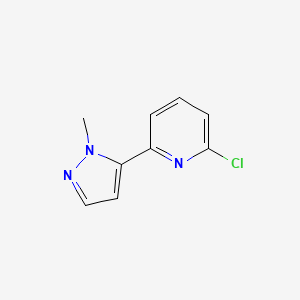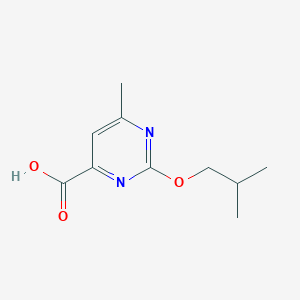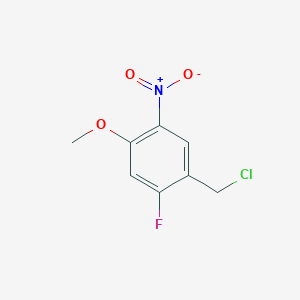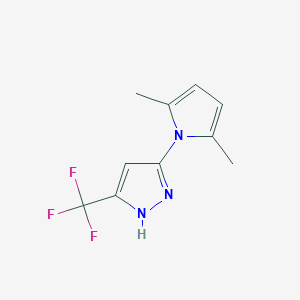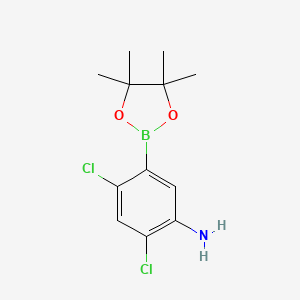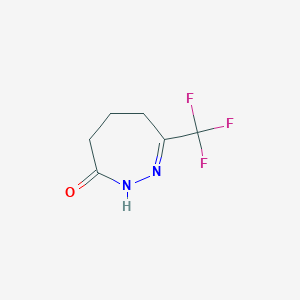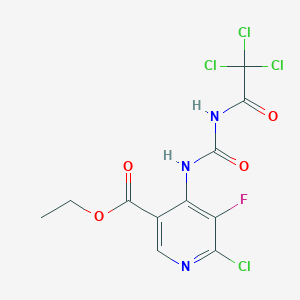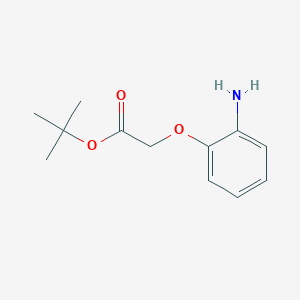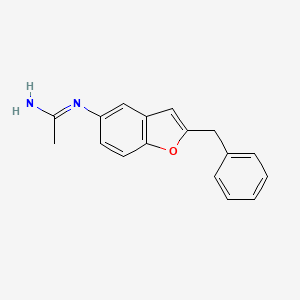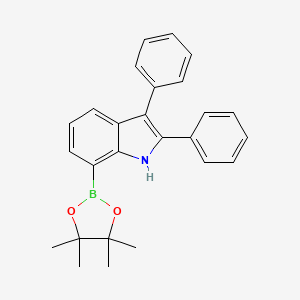
2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a boronate ester group, which is often utilized in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Diphenyl Groups: The diphenyl groups can be introduced via Friedel-Crafts acylation followed by reduction.
Boronate Ester Formation: The boronate ester group can be introduced using a palladium-catalyzed borylation reaction with bis(pinacolato)diboron.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen.
Reduction: Reduction reactions can occur at the diphenyl groups or the boronate ester.
Substitution: The boronate ester group is particularly reactive in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced diphenyl or boronate ester derivatives.
Substitution: Various biaryl compounds formed through cross-coupling.
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: The boronate ester group is valuable in catalytic processes.
Biology and Medicine
Drug Development: Indole derivatives are often explored for their potential as pharmaceuticals.
Biological Probes: Used in the development of probes for biological imaging and diagnostics.
Industry
Material Science: Utilized in the synthesis of materials with specific electronic properties.
作用机制
The mechanism of action of 2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole would depend on its specific application. In Suzuki-Miyaura cross-coupling, the boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The indole core may interact with biological targets through hydrogen bonding and π-π interactions.
相似化合物的比较
Similar Compounds
2,3-diphenylindole: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
7-bromo-2,3-diphenylindole: Contains a bromine atom instead of the boronate ester, leading to different reactivity.
2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole: Similar structure but with a pyrrole core instead of indole.
Uniqueness
The presence of the boronate ester group in 2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole makes it particularly valuable for cross-coupling reactions, setting it apart from other indole derivatives.
属性
分子式 |
C26H26BNO2 |
|---|---|
分子量 |
395.3 g/mol |
IUPAC 名称 |
2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
InChI |
InChI=1S/C26H26BNO2/c1-25(2)26(3,4)30-27(29-25)21-17-11-16-20-22(18-12-7-5-8-13-18)23(28-24(20)21)19-14-9-6-10-15-19/h5-17,28H,1-4H3 |
InChI 键 |
UBGCHNBPUMJSMR-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


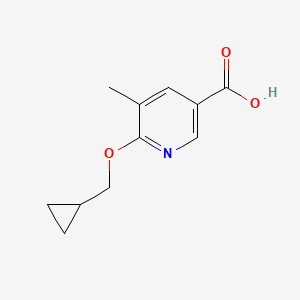
![1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-6-yl]pyrazole](/img/structure/B13928453.png)
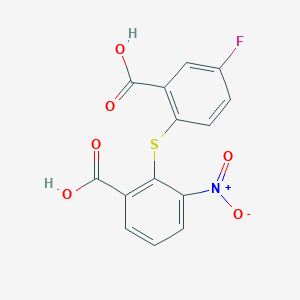
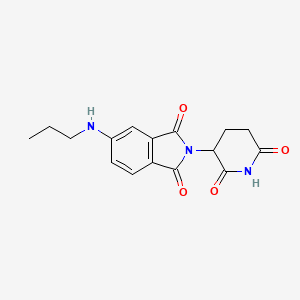
![4-(2,3-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B13928479.png)
